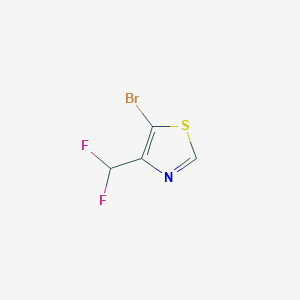
2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-phenylacetamide belongs to a class of compounds with notable biological and chemical properties. This compound's structure includes a distinctive tetrahydroisoindol structure fused to an acetamide group and a phenyl ring, making it a compound of significant interest in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : Typical synthesis begins with readily available starting materials such as phthalic anhydride and amines.
Cyclization: : The synthesis involves a cyclization reaction where phthalic anhydride reacts with an amine derivative to form the isoindol structure.
Acetylation: : Subsequent acetylation with acetic anhydride yields the acetamide functionality.
Specific Conditions: : The reactions typically require controlled temperatures, acid or base catalysts, and sometimes solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with enhanced safety and efficiency measures. Automation and continuous flow reactors are often used to control the reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often transforming the acetamide group into various oxidized products.
Reduction: : It is susceptible to reduction reactions, particularly reducing the carbonyl groups to alcohols or amines.
Substitution: : Various substitution reactions can occur, particularly on the phenyl ring and the amide nitrogen.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions often involve catalysts like palladium on carbon for hydrogenation or Friedel-Crafts catalysts for aromatic substitutions.
Major Products
The major products of these reactions vary, but often include derivatives with modified functional groups such as hydroxyl, amine, or halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: : Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: : Serves as a ligand or catalyst in certain organic reactions.
Biology
Biochemical Probes: : Utilized in biochemical assays to study enzyme activities.
Drug Development: : Acts as a lead compound in the development of pharmaceuticals targeting neurological disorders and cancer.
Medicine
Therapeutic Agent: : Investigated for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent.
Diagnostics: : Applied in diagnostic imaging and as a biomarker for certain diseases.
Industry
Polymer Science: : Used in the synthesis of specialty polymers with unique mechanical properties.
Material Science: : Employed in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects through multiple molecular targets and pathways:
Enzyme Inhibition: : Inhibits specific enzymes involved in disease pathways, such as cyclooxygenase in inflammation.
Receptor Binding: : Binds to certain receptors in the nervous system, modulating neurotransmitter release and uptake.
Signal Transduction: : Alters intracellular signaling pathways, influencing cell growth, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide
2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-phenylacetamide features a unique tetrahydroisoindol structure that enhances its stability and reactivity. This structural distinction makes it more suitable for specific biochemical applications and confers unique biological activities.
This compound is a fascinating subject within the realms of organic chemistry and biomedical research, offering various opportunities for further exploration and application.
Propiedades
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-13(18-12-4-2-1-3-5-12)9-19-16(21)14-10-6-7-11(8-10)15(14)17(19)22/h1-7,10-11,14-15H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRIVXJGEHIPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2429261.png)



![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2429271.png)


![(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2429275.png)
![N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2429277.png)
![2-Chloro-N-[[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methyl]propanamide](/img/structure/B2429279.png)

